molecular formula C20H18N4O2S2 B2693119 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872538-21-1

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2693119
CAS RN: 872538-21-1
M. Wt: 410.51
InChI Key: MSLUKMLJPWBOJS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylthio group, a thiadiazole ring, a pyrrolidine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The benzylthio group, thiadiazole ring, pyrrolidine ring, and carboxamide group would all contribute to the overall structure .

Scientific Research Applications

Synthesis and Biological Activities

The research around derivatives of the specified compound primarily focuses on their synthesis and evaluation for potential biological activities, including antimicrobial and antitubercular properties. Various studies have developed novel synthesis methods and characterized these compounds using chemical and spectral analyses.

  • Antitubercular Activity : A study by Samadhiya, Sharma, and Srivastava (2013) explored the synthesis of a new series of thiazolidine derivatives, demonstrating antimicrobial and antitubercular activities against Mycobacterium tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).

  • Drug-like Properties : Park et al. (2009) developed a method for the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the potential of these compounds in drug development through efficient synthesis and good yields (Park et al., 2009).

  • Antimicrobial Activity : Research by Samadhiya et al. (2012) on the construction of bioactive thiazolidine building blocks highlighted their synthesis and antimicrobial activity against selected bacteria and fungi (Samadhiya et al., 2012).

  • Anticancer Evaluation : Tiwari et al. (2017) reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold, evaluated for their in vitro anticancer activity against several human cancer cell lines, demonstrating promising anticancer activity for some synthesized compounds (Tiwari et al., 2017).

Safety and Hazards

Based on the safety data sheet for a similar compound, 5-Benzylthio-1H-tetrazole, it’s likely that this compound could cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Given the potential biological activity of compounds containing a thiadiazole ring, it’s possible that this compound could be of interest in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-17-11-15(12-24(17)16-9-5-2-6-10-16)18(26)21-19-22-23-20(28-19)27-13-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLUKMLJPWBOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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